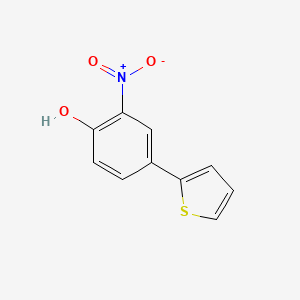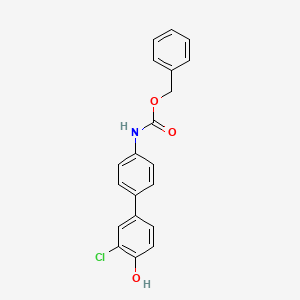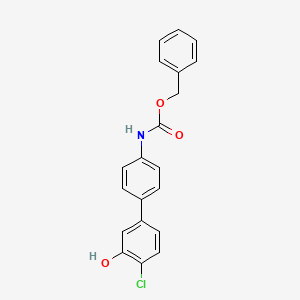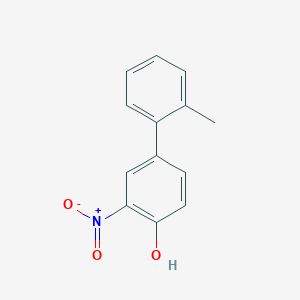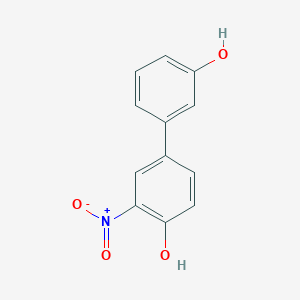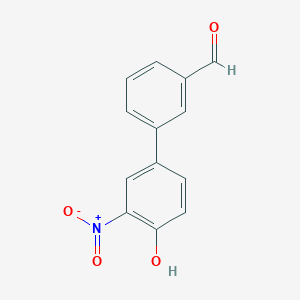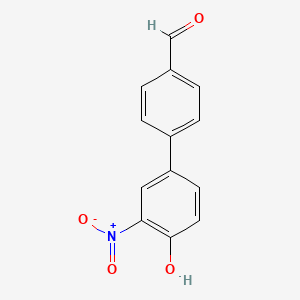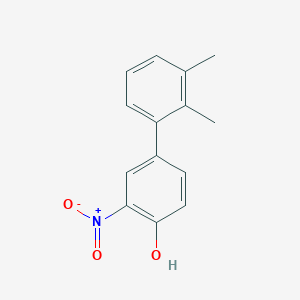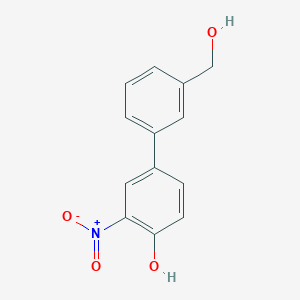
4-(3-Cyanophenyl)-2-nitrophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Cyanophenyl)-2-nitrophenol, 95% (4-CNP-2NP) is an organic compound that is widely used in scientific research. It is a colorless solid with a melting point of 114-116°C and a boiling point of 275-277°C. 4-CNP-2NP is soluble in water, ethanol, and ethyl acetate. It is used in a variety of applications, including organic synthesis, biochemical research, and drug development.
作用机制
4-(3-Cyanophenyl)-2-nitrophenol, 95% acts as a competitive inhibitor of enzymes. It binds to the active site of the enzyme, blocking the binding of the substrate and preventing the enzyme from catalyzing the reaction. This inhibition of enzyme activity can be used to study enzyme kinetics and protein-ligand interactions.
Biochemical and Physiological Effects
4-(3-Cyanophenyl)-2-nitrophenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, and it has also been shown to inhibit the growth of bacteria. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
4-(3-Cyanophenyl)-2-nitrophenol, 95% has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is readily available. In addition, it is soluble in water, ethanol, and ethyl acetate, making it easy to use in a variety of experiments. However, it has some limitations as well. It is a relatively unstable compound, and it is prone to degradation in the presence of light and heat. In addition, it is toxic and should be handled with care.
未来方向
There are a variety of potential future directions for the use of 4-(3-Cyanophenyl)-2-nitrophenol, 95% in scientific research. It could be used in the development of new drugs, particularly in the development of anti-cancer drugs and antibiotics. It could also be used in the study of enzyme kinetics and protein-ligand interactions. In addition, it could be used in the development of new dyes and agrochemicals. Finally, it could be used in the synthesis of a variety of organic compounds.
合成方法
4-(3-Cyanophenyl)-2-nitrophenol, 95% can be synthesized from 3-cyanophenol and 2-nitrobenzaldehyde. The reaction involves the condensation of the two compounds in the presence of an acid catalyst to form 4-(3-Cyanophenyl)-2-nitrophenol, 95%. The reaction is carried out at a temperature of 60-70°C for 3-4 hours. The product is then purified by recrystallization from ethanol. The yield of the reaction is typically in the range of 75-85%.
科学研究应用
4-(3-Cyanophenyl)-2-nitrophenol, 95% has been used in a variety of scientific research applications, including organic synthesis, biochemical research, and drug development. It has been used in the synthesis of a variety of organic compounds, including dyes, pharmaceuticals, and agrochemicals. It has also been used as a reagent in biochemical research, particularly in the study of enzyme kinetics and protein-ligand interactions. In addition, 4-(3-Cyanophenyl)-2-nitrophenol, 95% has been used as a starting material in the synthesis of various drugs, including anti-cancer drugs and antibiotics.
属性
IUPAC Name |
3-(4-hydroxy-3-nitrophenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c14-8-9-2-1-3-10(6-9)11-4-5-13(16)12(7-11)15(17)18/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJRYIWPOOEGMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686224 |
Source


|
| Record name | 4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Cyanophenyl)-2-nitrophenol | |
CAS RN |
1261932-80-2 |
Source


|
| Record name | 4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

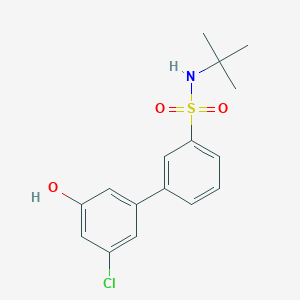
![2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382411.png)
